Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate
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Overview
Description
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorophenyl group and a benzenecarboxylate ester group, making it a valuable molecule in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The interaction of this compound with its targets would likely result in changes at the molecular level, leading to its observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that multiple biochemical pathways might be influenced by this compound.
Result of Action
Based on the diverse biological activities of thiazole derivatives , it can be inferred that this compound might induce a wide range of molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies investigating the biological activities of thiazole derivatives, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate: Similar structure but with a benzoate ester group instead of a benzenecarboxylate group.
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]phenylacetate: Contains a phenylacetate ester group.
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: Features a benzamide group instead of an ester.
Uniqueness
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S/c1-22-17(21)11-4-2-10(3-5-11)16-20-15(9-23-16)13-7-6-12(18)8-14(13)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDFYIYWPBMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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